molecular formula C9H7F3O3 B582962 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid CAS No. 150821-42-4

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid

Cat. No.: B582962
CAS No.: 150821-42-4
M. Wt: 220.147
InChI Key: XIFJNKHTLXGSPU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a fluorinated organic compound with the molecular formula C9H7F3O3 This compound is known for its unique structural features, which include a trifluoromethyl group and a hydroxyethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid typically involves the introduction of the trifluoromethyl and hydroxyethyl groups onto a benzoic acid scaffold. One common method involves the reaction of 4-carboxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Dicarboxylic acid derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzoic acid core can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

  • 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid methyl ester
  • 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzaldehyde
  • 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzyl alcohol

Comparison: this compound is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which impart distinct chemical properties Compared to its methyl ester derivative, the acid form has higher acidity and can participate in different types of chemical reactions

Properties

IUPAC Name

4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJNKHTLXGSPU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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